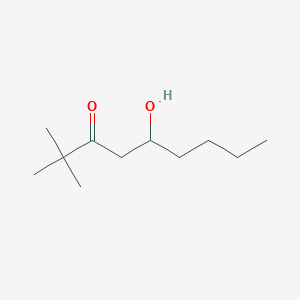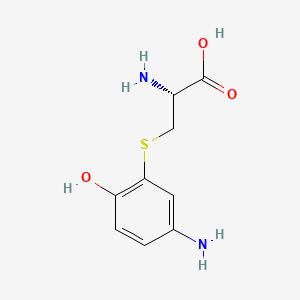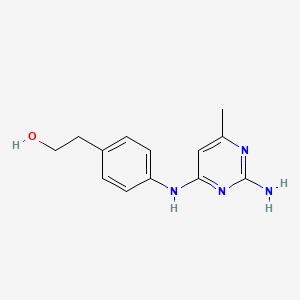![molecular formula C15H11NO4 B14351362 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid CAS No. 92498-18-5](/img/structure/B14351362.png)
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a nitrophenyl group via an ethenyl linkage. This compound is notable for its conjugated system, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to produce nitrobenzene.
Formation of 4-Nitrostyrene: Nitrobenzene undergoes a Wittig reaction with a suitable phosphonium ylide to form 4-nitrostyrene.
Coupling with Benzoic Acid: The final step involves the coupling of 4-nitrostyrene with benzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Addition: The ethenyl linkage can participate in addition reactions, such as hydrogenation to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Addition: Hydrogen gas with a nickel catalyst.
Major Products
Reduction: 2-[(E)-2-(4-aminophenyl)ethenyl]benzoic acid.
Halogenation: 2-[(E)-2-(4-nitrophenyl)ethenyl]-4-chlorobenzoic acid.
Applications De Recherche Scientifique
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The conjugated system allows for interactions with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but lacks the ethenyl linkage.
2-[(E)-2-(4-aminophenyl)ethenyl]benzoic Acid: A reduced form of the target compound.
4-Nitrostyrene: Contains the nitrophenyl and ethenyl groups but lacks the benzoic acid moiety.
Uniqueness
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid is unique due to its combination of a nitrophenyl group, ethenyl linkage, and benzoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
92498-18-5 |
|---|---|
Formule moléculaire |
C15H11NO4 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(19)20/h1-10H,(H,17,18)/b8-5+ |
Clé InChI |
SFONZUCJCDQNHE-VMPITWQZSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


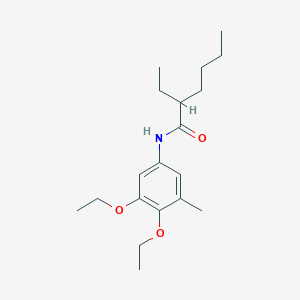

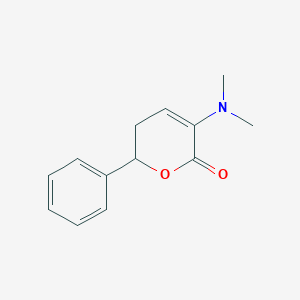
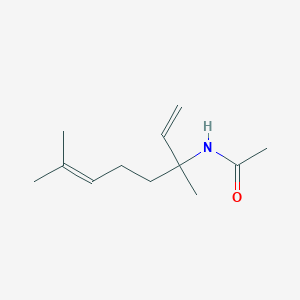
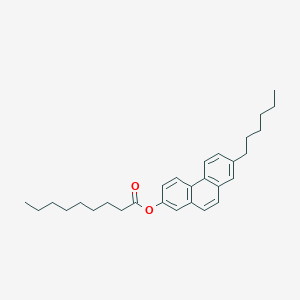
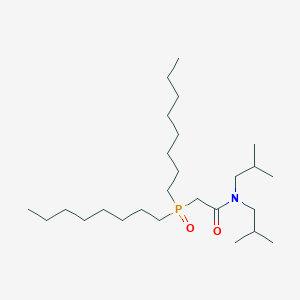
![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
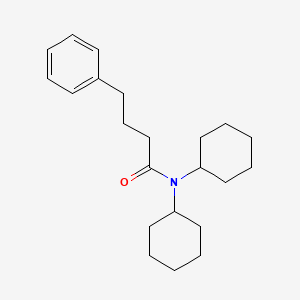
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
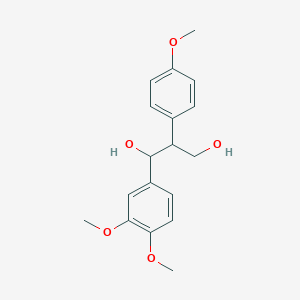
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
